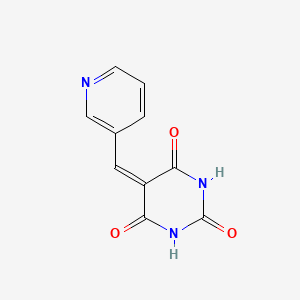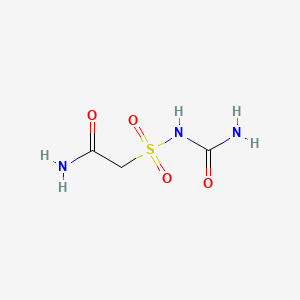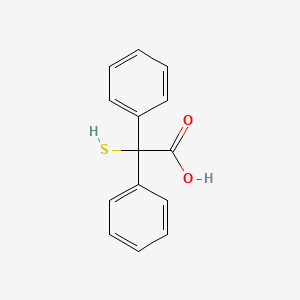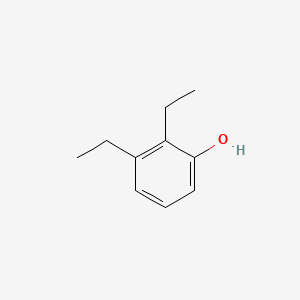
Octadecanamide, N,N',N'',N'''-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) is a complex organic compound with a unique structure that includes multiple amide and nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) typically involves the reaction of octadecanoic acid with a nitrile-containing compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to maintain the necessary conditions. The process often includes purification steps to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amide groups are converted to corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and nitriles.
Aplicaciones Científicas De Investigación
Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Stearamide: Similar in structure but lacks the nitrile groups.
Octadecylamide: Another related compound with a simpler structure.
Stearic acid amide: Similar fatty acid derivative with different functional groups.
Uniqueness
Octadecanamide, N,N’,N’‘,N’‘’-(carbonylbis(nitrilodi-2,1-ethanediyl)tetrakis-) is unique due to its combination of amide and nitrile groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are advantageous.
Propiedades
Número CAS |
52526-80-4 |
|---|---|
Fórmula molecular |
C81H160N6O5 |
Peso molecular |
1298.2 g/mol |
Nombre IUPAC |
N-[2-[bis[2-(octadecanoylamino)ethyl]carbamoyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C81H160N6O5/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-77(88)82-69-73-86(74-70-83-78(89)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)81(92)87(75-71-84-79(90)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-85-80(91)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-76H2,1-4H3,(H,82,88)(H,83,89)(H,84,90)(H,85,91) |
Clave InChI |
NPGRHYAMVOZNKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCNC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)

